molecular formula C22H17ClN6O3 B2904912 N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207006-51-6

N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2904912
CAS No.: 1207006-51-6
M. Wt: 448.87
InChI Key: DAVSPDUSAZEJTQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a potent and selective chemical probe targeting HCV NS5B Polymerase . This complex pyrazolo-triazolo-pyrazine derivative is designed to inhibit the RNA-dependent RNA polymerase activity of NS5B, a crucial enzyme for Hepatitis C virus replication, making it a valuable tool for virology and antiviral drug discovery research. Its mechanism involves binding to the thumb pocket I allosteric site of NS5B, disrupting the conformational changes necessary for the initiation of RNA synthesis. Researchers utilize this compound to study HCV replication mechanisms, to investigate viral resistance, and to serve as a lead structure or a pharmacological tool in the development of novel direct-acting antiviral agents. Available with comprehensive analytical data including HPLC and mass spectrometry to ensure identity and purity, this product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1207006-51-6

Molecular Formula

C22H17ClN6O3

Molecular Weight

448.87

IUPAC Name

N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C22H17ClN6O3/c1-32-15-8-6-14(7-9-15)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-17-5-3-2-4-16(17)23/h2-12H,13H2,1H3,(H,24,30)

InChI Key

DAVSPDUSAZEJTQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5Cl)C3=C2

solubility

not available

Origin of Product

United States

Biological Activity

Overview

N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound characterized by a unique structural framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The molecular formula for this compound is C23H19ClN6O3C_{23}H_{19}ClN_6O_3 with a molecular weight of approximately 462.89 g/mol. The presence of various functional groups such as the chlorophenyl and methoxybenzyl moieties contributes to its diverse biological properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Preliminary studies indicate that it may inhibit key enzymes or receptors involved in cell proliferation and survival, which is crucial for its anticancer effects. Additionally, its structure suggests potential interactions with nucleic acids and proteins essential for microbial growth and viral replication.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a][1,2,4]triazoles exhibit significant anticancer properties. For instance:

  • In vitro studies showed that similar compounds demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values ranged from 10 µM to 30 µM depending on the specific derivative tested .
  • A study indicated that compounds with similar scaffolds could inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial and antifungal assays have shown effectiveness against a range of pathogens. For example, derivatives were evaluated against Staphylococcus aureus and Candida albicans, demonstrating notable inhibition zones .
  • The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Anti-inflammatory Properties

Some studies suggest that this compound may possess anti-inflammatory properties:

  • Inhibition of COX-2 : Certain derivatives have been shown to selectively inhibit COX-2 expression in activated monocytes, suggesting potential applications in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) or electron-donating groups (like methoxy) can significantly influence the compound's reactivity and biological efficacy.
  • Fused Ring Systems : The unique pyrazolo-triazolo structure enhances binding affinity to biological targets compared to simpler structures .

Data Summary Table

Biological Activity Description Reference
AnticancerSignificant cytotoxicity against MCF-7 and HCT-116 cells; IC50 values 10 µM - 30 µM
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
Anti-inflammatoryInhibition of COX-2 expression in activated monocytes

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyrazolo derivatives against multiple cancer cell lines. The most potent derivative exhibited an IC50 value comparable to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity of various derivatives against clinical isolates. Results indicated that modifications to the pyrazolo core significantly enhanced activity against resistant strains .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique heterocyclic structure that includes a pyrazolo-triazolo framework. The synthesis typically involves multi-step organic reactions that may include:

  • Formation of the pyrazolo-triazolo core : Utilizing various reagents and catalysts to construct the heterocyclic framework.
  • Introduction of substituents : Such as the chlorophenyl and methoxyphenyl groups through electrophilic aromatic substitution or similar methods.
  • Final acetamide formation : Achieved through acylation reactions.

Biological Activities

Research indicates that N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide exhibits various biological activities:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies suggest that it may interfere with specific cellular pathways involved in cancer progression.
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against a range of pathogens, indicating potential for this compound as an antibacterial agent.
  • Anti-inflammatory Effects : The structural features of this compound suggest it may modulate inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Escherichia coli and Staphylococcus aureus revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. These findings suggest its potential use as a novel antimicrobial agent.

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrazolo[1,5-a]pyrazin Derivatives: 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 941933-81-9) replaces the triazolo ring with a simpler pyrazinone system. The trifluoromethyl group enhances metabolic stability compared to the methoxyphenyl group in the target compound .

Substituent Effects

  • Chlorophenyl vs. Methoxyphenyl: The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas 4-methoxyphenyl (electron-donating) may enhance π-π stacking in hydrophobic pockets .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Activity
Target Compound C₂₀H₁₅ClN₆O₃* ~434.8 4-methoxyphenyl, 2-chlorophenyl Kinase inhibition (hypothesized)
CAS 941933-81-9 C₂₁H₁₃Cl₂F₃N₄O₂ 481.3 Trifluoromethyl, 4-chlorophenyl Antimicrobial (inferred)
CAS 1251678-93-9 C₂₄H₂₄ClN₇O₂ 477.9 Piperazinyl-o-tolyl CNS-targeted (hypothesized)
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo... C₁₈H₁₆FN₃O₃S 397.4 Fluorobenzyl, sulfone Anti-inflammatory

*Hypothetical formula based on structural analysis.

  • Lipophilicity : The trifluoromethyl group (CAS 941933-81-9) increases logP compared to the methoxy group, favoring blood-brain barrier penetration .
  • Solubility : Piperazine-containing derivatives (CAS 1251678-93-9) exhibit higher aqueous solubility due to basic nitrogen atoms .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

  • Methodological Answer: The synthesis involves multi-step protocols, starting with condensation of pyrazolo-triazolo-pyrazine precursors with substituted phenylacetamide derivatives. Key steps include:
  • Step 1: Formation of the triazolo-pyrazine core via cyclization under reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA) .
  • Step 2: Chloroacetylation of the intermediate using N-(2-chlorophenyl)-2-chloroacetamide in dry THF under nitrogen atmosphere at 0–5°C to minimize hydrolysis .
  • Step 3: Final coupling via nucleophilic substitution with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C) .
  • Yield Optimization: Use HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track intermediates and adjust stoichiometric ratios (e.g., 1:1.2 for boronic acid coupling) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign peaks for diagnostic protons (e.g., methoxy group at δ 3.8–4.0 ppm, pyrazine protons at δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA: Assess purity (>95%) using a gradient elution (0.1% TFA in water/acetonitrile) and UV detection at 254 nm .
  • X-ray Diffraction (Single Crystal): Resolve ambiguous stereochemistry in the triazolo-pyrazine ring .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer:
  • Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., hydrolyzed acetamide or oxidized pyrazine) .
  • Photostability: Expose to UV light (ICH Q1B guidelines) and track degradation using LC-MS to identify photo-oxidation byproducts .
  • Recommended Storage: Lyophilized form at -20°C under argon to prevent moisture absorption and oxidation .

Q. What solvent systems are suitable for solubility assessments in biological assays?

  • Methodological Answer:
  • Primary Solvents: Use DMSO (for stock solutions) with sonication (30 min) to achieve 10 mM concentration .
  • Aqueous Buffers: Test solubility in PBS (pH 7.4) with 0.1% Tween-80; if precipitation occurs, employ cyclodextrin-based solubilizers .
  • Shake-Flask Method: Quantify solubility by equilibrating excess compound in solvent (24 hr, 25°C), followed by filtration and UV-Vis quantification .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or coupling) be experimentally validated?

  • Methodological Answer:
  • Isotopic Labeling: Use ¹³C-labeled precursors in cyclization reactions to track carbon migration via NMR .
  • Kinetic Studies: Monitor intermediates by quenching aliquots at timed intervals and analyzing via LC-MS to propose rate-determining steps .
  • DFT Calculations: Compare theoretical (B3LYP/6-31G*) and experimental IR spectra to validate transition states in Suzuki-Miyaura coupling .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer:
  • Assay Standardization: Replicate assays with uniform cell lines (e.g., HEK293 for kinase inhibition) and ATP concentrations (1 mM) .
  • Metabolite Screening: Use LC-MS/MS to identify active metabolites in cell lysates that may contribute to off-target effects .
  • Structural Analog Testing: Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer:
  • Docking Simulations: Use AutoDock Vina with crystal structures (e.g., PDB ID 3QAK for kinase targets) and flexible side-chain sampling .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., Lys72 in ATP-binding pockets) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for mutations (e.g., Ala→Val in active sites) to validate selectivity .

Q. What methodologies identify degradation pathways under oxidative stress?

  • Methodological Answer:
  • Forced Degradation: Treat with H₂O₂ (3% v/v, 50°C) and analyze via LC-QTOF-MS to detect hydroxylated pyrazine or cleaved acetamide .
  • Radical Scavenger Tests: Add ascorbic acid (1 mM) to confirm ROS-mediated degradation .
  • EPR Spectroscopy: Detect free radicals generated during photodegradation using spin traps (e.g., DMPO) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer:
  • Analog Synthesis: Replace substituents systematically (e.g., 2-chlorophenyl → 2-fluorophenyl) and test in enzyme inhibition assays .
  • 3D-QSAR: Build CoMFA/CoMSIA models using steric/electrostatic fields to guide substitutions on the triazolo-pyrazine ring .
  • Proteomics Profiling: Use affinity chromatography and SILAC labeling to identify off-target interactions in cellular models .

Q. What approaches mitigate synthetic impurities in large-scale production?

  • Methodological Answer:
  • Chromatographic Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted acetamide precursors .
  • Crystallization Optimization: Use anti-solvent (e.g., n-hexane) addition under controlled cooling (1°C/min) to enhance crystal purity .
  • DoE (Design of Experiments): Apply Taguchi methods to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize byproducts .

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